2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5S2/c1-24-14-5-3-2-4-10(14)8-15-16(21)19(18(25)26-15)11-6-7-12(17(22)23)13(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQLQGQIFIKPD-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid represents a notable class of thiazolidinone derivatives, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 325.36 g/mol. The structural characteristics include:
- A thiazolidinone core, which is known for its significant pharmacological potential.
- Hydroxy and methoxy substituents that enhance its biological activity.
Antibacterial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit substantial antibacterial properties. For instance, compounds similar to This compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
These results suggest that modifications in the thiazolidinone structure can lead to enhanced antibacterial efficacy .
Antifungal Activity
The antifungal potential of this compound has also been evaluated. Similar thiazolidinones were tested against common fungal strains such as Candida albicans and Aspergillus niger.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Candida albicans | 16 |
| Compound D | Aspergillus niger | 32 |
These findings indicate that the thiazolidinone framework contributes positively to antifungal activity, potentially through disruption of fungal cell wall synthesis .
Anticancer Activity
The anticancer properties of This compound have been explored in various cancer cell lines. Studies showed that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
In vitro studies demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HePG2 | 15 |
| HCT116 | 20 |
The results indicate a promising potential for this compound in cancer therapy, particularly against breast and liver cancer cell lines .
The biological activity of thiazolidinones is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, as well as inducing apoptotic pathways in cancer cells. The presence of the thiazolidine ring is crucial for these interactions.
Case Studies
- Antibacterial Study : A study conducted by Maheta et al. synthesized various thiazolidinone derivatives and evaluated their antibacterial properties against E. coli and S. aureus, finding promising results with MIC values significantly lower than standard antibiotics .
- Anticancer Study : Research published in the Ethiopian Chemical Society Bulletin assessed the cytotoxic effects of thiazolidinones on multiple cancer cell lines, revealing that certain derivatives exhibited potent anticancer activity by promoting apoptosis .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including resistant strains. Its mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis and lipid metabolism, making it a candidate for novel antibiotic development .
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented. Studies have shown that it can inhibit the proliferation of cancer cell lines by disrupting cellular signaling pathways involved in growth and survival. The presence of the thiazolidinone moiety enhances its interaction with biological targets, potentially leading to improved therapeutic outcomes .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic processes. For instance, its inhibition of FabZ, an enzyme crucial for fatty acid biosynthesis in bacteria, showcases its potential as a lead compound for developing new antibacterial agents . Additionally, its interactions with histone acetyltransferases suggest that it could play a role in epigenetic regulation and cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial effects of various thiazolidinone derivatives, including the compound under review. The results demonstrated that it significantly inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies have been conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent significantly impacts bioactivity. Key analogs include:
Notes:
- Methoxy vs. Hydroxy Groups : The 2-methoxyphenyl group in the target compound may improve metabolic stability compared to hydroxylated analogs (e.g., ’s (Z)-5-(2-hydroxybenzylidene) derivative), which are prone to oxidation .
- Heterocyclic Substituents : Indole- or pyrazole-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to π-π stacking with microbial enzymes .
Position and Nature of the Carboxylic Acid Group
The carboxylic acid’s position (ortho, meta, para) and chain length modulate solubility and target affinity:
Key Finding : Para-substituted benzoic acids generally exhibit better solubility and target engagement than meta-substituted analogs .
Q & A
Q. What synthetic routes are commonly employed for synthesizing thiazolidinone derivatives like this compound?
The compound can be synthesized via cyclocondensation reactions. A general method involves refluxing thiosemicarbazides (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and appropriate carbonyl compounds (e.g., 2-methoxybenzaldehyde derivatives) in a DMF/acetic acid mixture. The reaction typically proceeds for 2 hours, followed by recrystallization from DMF-ethanol . Key intermediates like hydrazones are formed first, which cyclize to yield the thiazolidinone core.
Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?
The Z-configuration is determined using X-ray crystallography. For example, in structurally similar compounds like (5Z)-5-(2-hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, single-crystal X-ray diffraction (SCXRD) revealed bond angles and torsion angles consistent with the Z-isomer. The C=S and C=O groups adopt a coplanar arrangement, stabilizing the configuration .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy, sulfanylidene, and aromatic protons. Coupling constants (e.g., for vinyl protons) help identify stereochemistry .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm), C=S (1220–1280 cm), and O–H (3200–3500 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation patterns .
Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?
Analogous compounds exhibit antimicrobial and antioxidant properties. For instance, thiazolidinones with azo linkages showed MIC values of 8–32 µg/mL against S. aureus and E. coli. Antioxidant activity is assessed via DPPH radical scavenging (IC = 12–45 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the thiazolidinone core?
- Solvent System : A DMF/acetic acid (1:2 v/v) mixture enhances cyclization efficiency compared to pure DMF .
- Catalysis : Adding 0.5 eq. of p-toluenesulfonic acid (PTSA) reduces reaction time by 30% .
- Temperature Control : Maintaining reflux at 110–120°C minimizes side products like hydrazide decomposition intermediates .
Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect bioactivity?
- Electron-Withdrawing Groups : Substitution with halogens (e.g., Cl, Br) on the benzylidene ring enhances antimicrobial activity by 2–4 fold due to increased lipophilicity .
- Methoxy Positioning : A 2-methoxy group (as in the target compound) improves antioxidant capacity by stabilizing radical intermediates via resonance .
Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?
Discrepancies in yields (40–85%) arise from variations in oxocompound stoichiometry (0.01–0.03 mol). For reproducibility, a 1:1.2 molar ratio of thiosemicarbazide to carbonyl compound is recommended . Conflicting reports on recrystallization solvents (DMF-ethanol vs. acetic acid) suggest solvent polarity adjustments based on product solubility .
Q. What mechanistic insights explain the compound’s enzyme inhibition potential?
Thiazolidinones inhibit enzymes like α-glucosidase and tyrosinase via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
